

# An In-depth Technical Guide to 3-(N,N-Diethylaminocarbonyl)phenylboronic acid

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## Compound of Interest

3-(N,N-

Compound Name: *Diethylaminocarbonyl)phenylboronic acid*

Cat. No.: B1333974

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CAS Number: 237413-05-7

This technical guide provides a comprehensive overview of **3-(N,N-Diethylaminocarbonyl)phenylboronic acid**, a versatile building block in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

## Physicochemical Properties

**3-(N,N-Diethylaminocarbonyl)phenylboronic acid** is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property                  | Value  | Reference   |
|---------------------------|--|---|
| CAS Number                | 237413-05-7                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula         | C <sub>11</sub> H <sub>16</sub> BNO <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight          | 221.06 g/mol                                     | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Melting Point             | 132-136 °C                                       | <a href="#">[1]</a>   |
| Boiling Point (Predicted) | 436.4 ± 47.0 °C                                  | <a href="#">[1]</a>   |
| Density (Predicted)       | 1.14 ± 0.1 g/cm <sup>3</sup>                     | <a href="#">[1]</a>   |
| pKa (Predicted)           | 7.95 ± 0.10                                      | <a href="#">[1]</a>   |
| Storage Temperature       | Keep Cold  | <a href="#">[1]</a>   |
| Purity                    | ≥97%   | <a href="#">[3]</a>   |

## Synthesis and Purification

The synthesis of arylboronic acids, including **3-(N,N-Diethylaminocarbonyl)phenylboronic acid**, typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate ester, followed by acidic hydrolysis. A general and representative protocol is detailed below.

This protocol is based on established methods for synthesizing substituted phenylboronic acids from their corresponding bromo-aromatic precursors.[\[5\]](#)

### Materials:

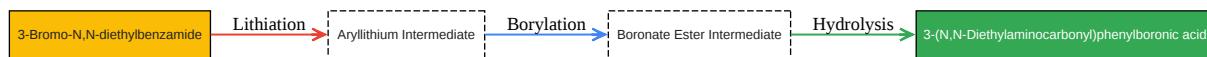
- 3-Bromo-N,N-diethylbenzamide
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
- Triisopropyl borate or Trimethyl borate
- Hydrochloric acid (HCl), 2 M solution

- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl acetate ( $\text{EtOAc}$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-N,N-diethylbenzamide (1.0 equivalent) in anhydrous THF.
- Lithiation: Cool the solution to  $-78^\circ\text{C}$  using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below  $-70^\circ\text{C}$ . Stir the resulting mixture at  $-78^\circ\text{C}$  for 5-10 minutes after the addition is complete.<sup>[5]</sup>
- Borylation: To the aryllithium species, add triisopropyl borate (or trimethyl borate,  $\sim 4.0$  equivalents) dropwise, again keeping the temperature at  $-78^\circ\text{C}$ .<sup>[5]</sup> Allow the reaction mixture to stir at this temperature for 1 hour.
- Warming and Quenching: Slowly warm the mixture to  $-20^\circ\text{C}$  over a period of approximately 20-30 minutes.<sup>[5]</sup> Quench the reaction by the slow addition of 2 M HCl. Stir for an additional 5-10 minutes.
- Work-up: Neutralize the mixture with a saturated solution of  $\text{NaHCO}_3$ . Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ . Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

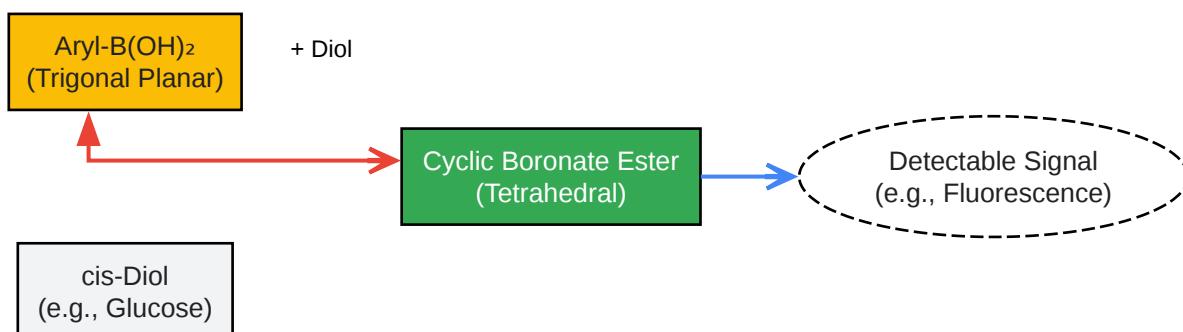
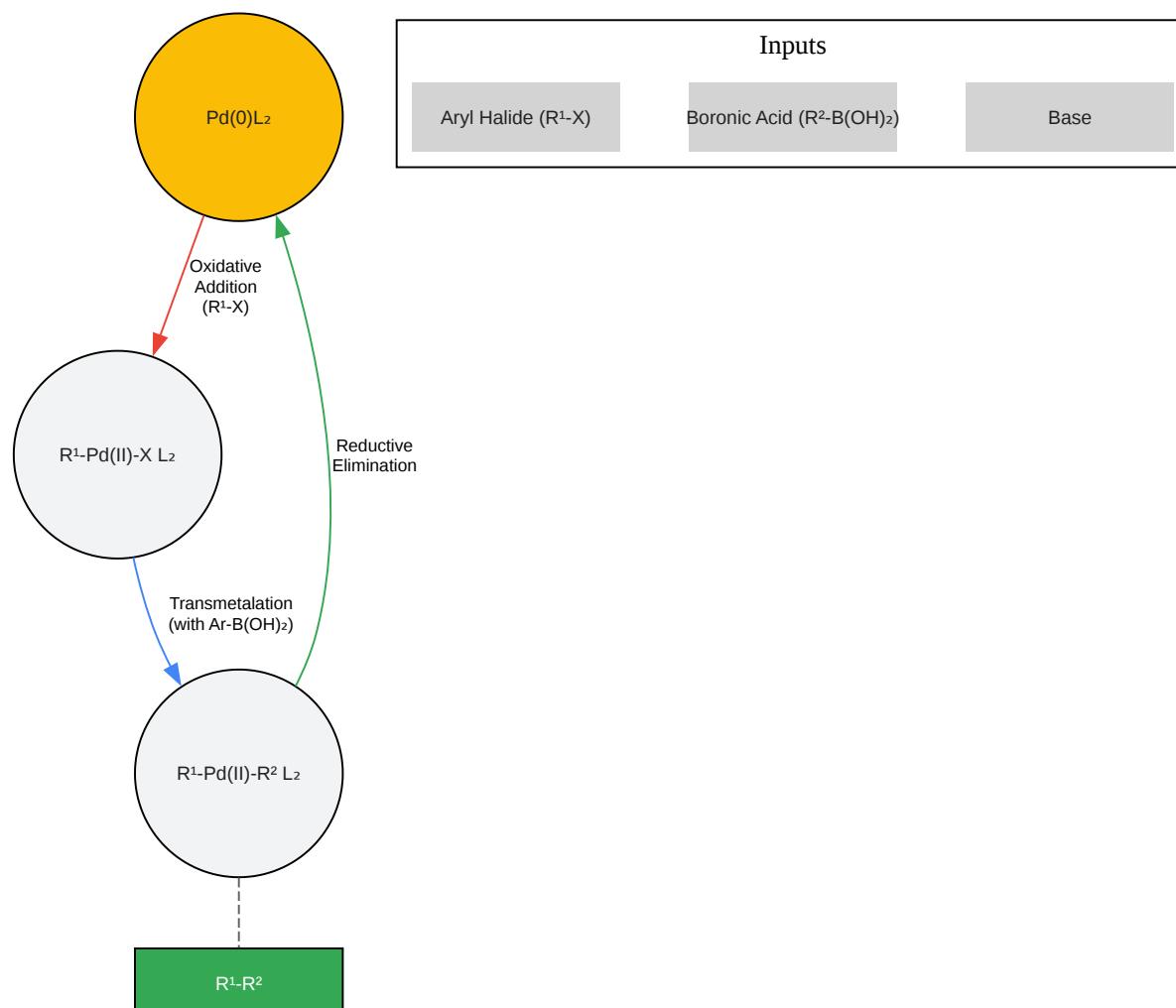
- Chromatography: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/acetone) to afford the pure **3-(N,N-Diethylaminocarbonyl)phenylboronic acid**.<sup>[5]</sup>



3. HCl (aq)

2. B(OR)<sub>3</sub>, -78°C

1. n-BuLi, THF, -78°C



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